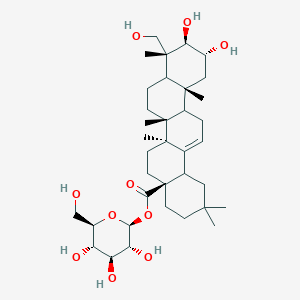
2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester is a triterpenoid saponin. This compound is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with beta-D-glucopyranose. It has been isolated from various plant sources, including Juglans sinensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester typically involves the esterification of asiatic acid with beta-D-glucopyranose. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve the extraction from natural sources such as the leaves and twigs of Juglans sinensis. The extraction process typically uses methanol or ethanol as solvents to isolate the compound from plant material .
Chemical Reactions Analysis
Types of Reactions
2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the number of oxygen-containing functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the removal of such groups .
Scientific Research Applications
2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins.
Biology: It is studied for its role as a plant metabolite and its potential biological activities.
Medicine: Research has explored its potential anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of various natural products and supplements.
Mechanism of Action
The mechanism of action of 2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2alpha,3alpha,23-Trihydroxyurs-12-en-28-oic acid: A similar triterpenoid with hydroxyl groups at positions 2, 3, and 23.
2alpha,3beta,19alpha-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester: Another triterpenoid saponin with similar structural features.
Uniqueness
2alpha,3beta,23-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester is unique due to its specific esterification with beta-D-glucopyranose, which may confer distinct biological activities and solubility properties compared to other similar compounds .
Properties
Molecular Formula |
C36H58O10 |
|---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O10/c1-31(2)11-13-36(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(43)33(4,18-38)23(32)9-10-35(24,34)6/h7,20-29,37-43H,8-18H2,1-6H3/t20?,21-,22-,23?,24?,25-,26+,27-,28+,29+,32+,33+,34-,35-,36+/m1/s1 |
InChI Key |
CJHYKSSBQRABTM-GKNYHGHUSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111691.png)
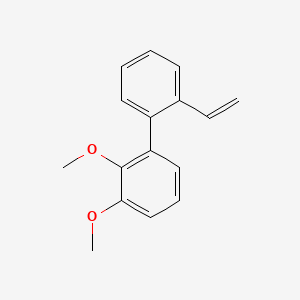
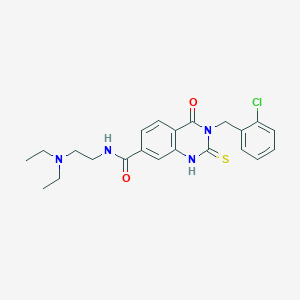

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14111706.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111707.png)

![1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111734.png)
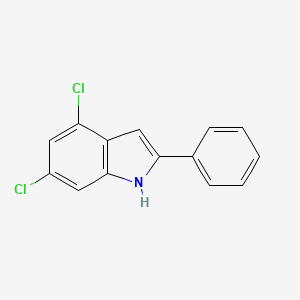
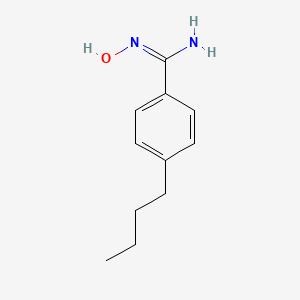
![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)
![(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide](/img/structure/B14111748.png)
